N-[(5-methylfuran-2-yl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide
Description
Properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-11-4-5-12(27-11)9-20-17(23)3-2-6-22-18(24)13-7-15-16(26-10-25-15)8-14(13)21-19(22)28/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,20,23)(H,21,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKKUVZRODGVQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methylfuran-2-yl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Quinazolinone Synthesis: The quinazolinone moiety is often prepared via the condensation of anthranilic acid derivatives with formamide or other suitable reagents.
Coupling Reactions: The furan and quinazolinone intermediates are then coupled using reagents such as coupling agents (e.g., EDC, DCC) to form the desired compound.
Final Assembly: The butanamide group is introduced in the final step through amide bond formation, typically using amine and carboxylic acid derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methylfuran-2-yl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and quinazolinone rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
Oxidation Products: Furanones, quinazolinone oxides.
Reduction Products: Dihydroquinazolinones, reduced furan derivatives.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N-[(5-methylfuran-2-yl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide (referred to as the compound in this document) is a chemical compound with potential applications, particularly in the antimicrobial field. This compound belongs to the quinazoline family, members of which have demonstrated diverse biological activities. The following details the known applications, based on available research.
Antimicrobial Activity
Studies suggest that the compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
Observed Activity:
| Bacterial Strain | Activity (Zone of Inhibition in mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Klebsiella pneumoniae | 10 |
| Pseudomonas aeruginosa | 8 |
The mechanism of action for its biological activity may involve multiple pathways. Other compounds with similar structures have also been studied for various applications .
Related Research and Potential Applications
While direct applications of this specific compound may be limited in the available data, research on related compounds provides insight into potential uses:
- Thiohydantoin Androgen Receptor Antagonists: Certain thiohydantoin derivatives, which share structural similarities, are explored for cancer treatment . These compounds function as androgen receptor antagonists .
- Neurobiological Applications of Kynurenine (KYN) Metabolites: Research into KYN metabolites reveals their roles in neuroprotection and neurotoxicity, particularly concerning NMDA receptors. Kynurenic acid (KYNA), a KYN metabolite, demonstrates antioxidant properties and acts as an NMDA receptor antagonist, protecting against neurological damage .
- Antimicrobial Properties of Quinazoline Derivatives: The antimicrobial properties of compounds in the quinazoline family are of interest. Studies evaluating several compounds in this family have shown moderate antibacterial activity against Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of N-[(5-methylfuran-2-yl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Structural Analogues and Activity Trends
Key Observations :
- Thione vs. Oxo Groups: Quinazolinthiones (e.g., [6, 14]) exhibit comparable antiproliferative and antioxidant activity to oxo-quinazolinones, suggesting sulfur’s role in stabilizing target interactions .
- Substituent Effects : Electron-donating groups (e.g., OH, OCH₃) enhance activity by extending conjugation, as seen in P(3b–d) . The target compound’s 5-methylfuran group may similarly improve potency via lipophilic interactions.
- EGFR-TK Inhibition : Hydrophobic substituents (e.g., aryl groups) in 8a–o derivatives align with the target compound’s furan and butanamide side chain, which could mimic erlotinib’s pharmacophore .
Physicochemical Properties
- Solubility : The butanamide side chain may enhance aqueous solubility relative to fully aromatic derivatives (e.g., P(3a–d)) .
Biological Activity
N-[(5-methylfuran-2-yl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide is a complex organic compound with potential therapeutic applications. This article examines its biological activity, focusing on antimicrobial properties and interactions with biological targets.
Chemical Structure
The compound features a unique structure that combines a furan moiety with a quinazoline derivative. The presence of the sulfanylidene group and dioxole ring contributes to its potential biological effects.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The following sections detail specific findings regarding its efficacy against pathogens and its mechanism of action.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of similar compounds in the quinazoline family. The following table summarizes the findings related to the antimicrobial activity of N-[(5-methylfuran-2-yl)methyl]-4-{8-oxo-6-sulfanylidene... against different bacterial strains:
| Bacterial Strain | Activity (Zone of Inhibition in mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Klebsiella pneumoniae | 10 | |
| Pseudomonas aeruginosa | 8 |
These results indicate that the compound demonstrates moderate antibacterial activity against Gram-positive and Gram-negative bacteria.
The mechanism underlying the biological activity of this compound may involve multiple pathways:
- Inhibition of DNA Gyrase : Similar compounds have been shown to interact with DNA gyrase, an essential enzyme for bacterial DNA replication. Binding studies suggest that N-[(5-methylfuran-2-yl)methyl]-4-{8-oxo... forms hydrogen bonds with critical amino acid residues at the active site of DNA gyrase, disrupting its function and leading to bacterial cell death .
- Anticancer Potential : Preliminary studies suggest that compounds in this class may exhibit activity against cancer cell lines by inducing apoptosis. The mechanism may involve modulation of signaling pathways related to cell cycle regulation and apoptosis .
Case Studies
Recent research has highlighted specific instances where this compound or its derivatives have been tested for biological activity:
- Study on Antimicrobial Efficacy : A study conducted on a series of quinazoline derivatives demonstrated that modifications to the furan moiety significantly enhanced antimicrobial efficacy against resistant strains of bacteria .
- Cancer Cell Line Testing : In vitro studies showed that derivatives similar to N-[(5-methylfuran-2-yl)methyl]-4-{8-oxo... inhibited proliferation in various cancer cell lines, including breast and lung cancer models. The compounds induced cell cycle arrest at the G1 phase and promoted apoptosis through caspase activation .
Q & A
Q. How should researchers statistically analyze dose-response data from heterogeneous biological replicates?
- Methodology :
- Apply nonlinear regression (GraphPad Prism) with constraints for Hill slopes.
- Use ANOVA followed by Tukey’s post hoc test for multi-group comparisons.
- Report variability as SEM with replicates per concentration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
